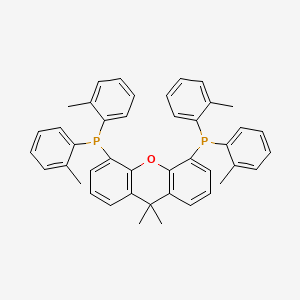
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(di-o-tolylphosphine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Di(di(o-methylphenyl)phosphino)-9,9-dimethyl-9H-xanthene is a complex organophosphorus compound. It is known for its unique structure, which includes two phosphino groups attached to a xanthene backbone. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Di(di(o-methylphenyl)phosphino)-9,9-dimethyl-9H-xanthene typically involves the reaction of 9,9-dimethylxanthene with o-methylphenylphosphine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is scaled up to accommodate the production of larger quantities, and additional purification steps are implemented to ensure the quality of the final product.
化学反应分析
Types of Reactions
4,5-Di(di(o-methylphenyl)phosphino)-9,9-dimethyl-9H-xanthene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The phosphino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce different phosphine derivatives. Substitution reactions result in the formation of new compounds with modified functional groups.
科学研究应用
4,5-Di(di(o-methylphenyl)phosphino)-9,9-dimethyl-9H-xanthene has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism by which 4,5-Di(di(o-methylphenyl)phosphino)-9,9-dimethyl-9H-xanthene exerts its effects involves its interaction with molecular targets, such as metal ions in coordination chemistry. The phosphino groups play a crucial role in binding to these targets, facilitating various chemical reactions and processes. The pathways involved depend on the specific application and the nature of the interactions with other molecules.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.
Dicyclohexylphosphine: Another phosphine ligand with cyclohexyl groups.
Bis(diphenylphosphino)methane: A bidentate ligand with two phosphino groups.
Uniqueness
4,5-Di(di(o-methylphenyl)phosphino)-9,9-dimethyl-9H-xanthene is unique due to its xanthene backbone and the presence of o-methylphenyl groups. This structure imparts specific properties, such as enhanced stability and reactivity, making it suitable for specialized applications in scientific research and industrial processes.
属性
CAS 编号 |
205497-65-0 |
|---|---|
分子式 |
C43H40OP2 |
分子量 |
634.7 g/mol |
IUPAC 名称 |
[5-bis(2-methylphenyl)phosphanyl-9,9-dimethylxanthen-4-yl]-bis(2-methylphenyl)phosphane |
InChI |
InChI=1S/C43H40OP2/c1-29-17-7-11-23-35(29)45(36-24-12-8-18-30(36)2)39-27-15-21-33-41(39)44-42-34(43(33,5)6)22-16-28-40(42)46(37-25-13-9-19-31(37)3)38-26-14-10-20-32(38)4/h7-28H,1-6H3 |
InChI 键 |
LRBMIJWNZORINX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC4=C3OC5=C(C4(C)C)C=CC=C5P(C6=CC=CC=C6C)C7=CC=CC=C7C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


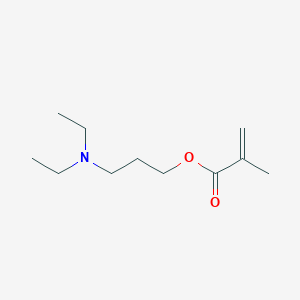
![(5E)-1-[2-(cyclohex-1-en-1-yl)ethyl]-5-{[(3,3-diphenylpropyl)amino]methylidene}-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14143165.png)
![Propan-2-yl 3-[(propan-2-yl)oxy]propanoate](/img/structure/B14143172.png)
![5-Methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14143177.png)
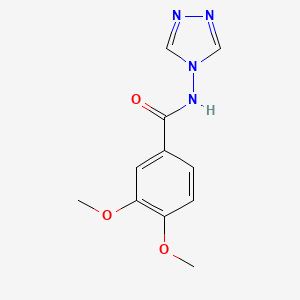

![2,6-Di-tert-butyl-4-[(3,4-dimethoxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14143192.png)
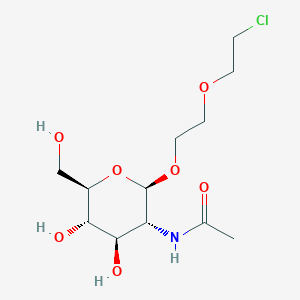
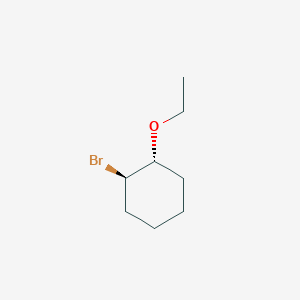
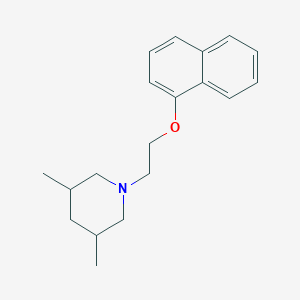
![N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14143210.png)
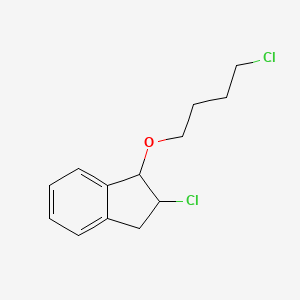
![5-methylsulfanyl-4-phenyl-11-propyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14143227.png)
![4-chloro-N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14143231.png)
